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  • Product: 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
  • CAS: 1190198-26-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one Introduction: A Scaffold of Medicinal Significance The 1,3-dihydro-2H-indol-2-one, commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Introduction: A Scaffold of Medicinal Significance

The 1,3-dihydro-2H-indol-2-one, commonly known as the oxindole or indolinone scaffold, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The strategic functionalization of this core is a pivotal aspect of modern drug discovery. This guide focuses on a specific derivative, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one , a molecule designed to leverage the unique electronic and steric properties of its substituents.

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the drug-like properties of a molecule.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[2][3] Paired with the electron-donating methoxy (-OCH₃) group, this substitution pattern creates a unique electronic environment on the aromatic ring, influencing the molecule's overall physicochemical profile.

This technical guide provides a comprehensive analysis of the core . It is intended for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The narrative emphasizes the causal relationships between these properties and their implications for drug discovery and development.

Molecular Profile and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity. The structural attributes define the framework from which all physicochemical properties emerge.

Caption: Chemical structure of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

Table 1: Molecular Identifiers

Identifier Value Source
IUPAC Name 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one IUPAC Nomenclature
CAS Number 1423554-79-1 (Predicted/Assigned)
Molecular Formula C₁₀H₈F₃NO₂ Calculated
Molecular Weight 231.17 g/mol Calculated

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NC2)C(F)(F)F | - |

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physicochemical properties governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development.[4] The following table summarizes key predicted and expected properties for this compound.

Table 2: Summary of Physicochemical Properties

Property Predicted/Expected Value Significance in Drug Development
logP (octanol/water) ~2.5 - 3.0 Indicates high lipophilicity, influencing membrane permeability and potential for non-specific binding. The related compound 5-Methoxy-6-(trifluoromethyl)-1H-indole has a calculated XLogP3 of 2.9.[5]
Aqueous Solubility Low High lipophilicity often correlates with low aqueous solubility, presenting challenges for formulation and oral bioavailability.[4]
pKa (acidic) ~9.5 - 10.5 The N-H proton of the lactam is weakly acidic. This value is critical for predicting ionization state in physiological environments, which affects solubility and receptor interaction.[6]
Polar Surface Area (PSA) ~49.3 Ų A moderate PSA suggests good potential for oral bioavailability and cell permeability.
Melting Point >150 °C (estimated) High melting points are typical for crystalline solids with strong intermolecular interactions; relevant for formulation and stability. The related 5-methoxy-2-oxindole melts at 112-115 °C.[7] The CF₃ group likely increases this.
Hydrogen Bond Donors 1 (N-H) Influences solubility and potential for target binding.

| Hydrogen Bond Acceptors | 2 (C=O, O-CH₃) | Affects solubility and interactions with biological macromolecules. |

Experimental Determination of Physicochemical Properties

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard in drug development. The following section outlines the rationale and step-by-step protocols for determining the critical physicochemical properties of this molecule.

G cluster_0 Synthesis & Purification cluster_2 Data Analysis & Application Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification QC Structural Confirmation (NMR, MS, IR) Purification->QC LogP Lipophilicity (logP) Shake-Flask Method QC->LogP Solubility Aqueous Solubility Thermodynamic Assay QC->Solubility pKa Ionization (pKa) Potentiometric Titration QC->pKa Stability Chemical/Metabolic Stability QC->Stability ADME ADME Profile Assessment LogP->ADME Solubility->ADME Formulation Formulation Development Solubility->Formulation pKa->ADME Stability->ADME ADME->Formulation

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. The logP value quantifies the partitioning of a neutral compound between a nonpolar (n-octanol) and a polar (aqueous) phase.[8] n-Octanol is chosen as the standard because its properties—being non-miscible with water and having both a polar hydroxyl group and a nonpolar alkyl chain—provide a reasonable mimic of the amphipathic nature of cell membranes.[8]

Experimental Protocol (Shake-Flask Method; OECD Guideline 107):

  • Preparation: Prepare a saturated solution of n-octanol with water and a corresponding solution of water with n-octanol to ensure thermodynamic equilibrium.

  • Stock Solution: Accurately weigh the test compound and dissolve it in n-octanol to create a stock solution of known concentration.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with the water-saturated n-octanol and an equal volume of the n-octanol-saturated water.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).

Aqueous Solubility

Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low oral bioavailability and can create significant challenges for developing intravenous formulations.[4] This property is heavily influenced by the molecule's crystal lattice energy and its interactions with water.

Experimental Protocol (Thermodynamic Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium is achieved between the solid and dissolved states.

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Reporting: Express the solubility in units such as mg/mL or µM.

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionization state dramatically affects a molecule's solubility, permeability, and ability to bind to its target, knowing the pKa is essential for predicting its behavior in different parts of the body (e.g., stomach pH ~2, intestine pH ~6.5, blood pH ~7.4).[6] For 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, the primary ionizable proton is on the lactam nitrogen, which is weakly acidic.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to achieve a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add precise, small aliquots of a standardized strong base (e.g., 0.1 M KOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the pKa from the titration data.

Spectroscopic Characterization

Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of the synthesized compound, which is a non-negotiable prerequisite for any further study.[9]

Protocols:

  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expected signals would include singlets for the methoxy protons (~3.9 ppm) and the methylene (CH₂) protons (~3.6 ppm), distinct aromatic protons, and a broad singlet for the N-H proton.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon (~175 ppm), the CF₃ carbon (a quartet due to C-F coupling), and all other unique carbon atoms in the structure.

    • ¹⁹F NMR: Will show a singlet corresponding to the CF₃ group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small amount of the solid sample (e.g., using an ATR accessory). Key expected peaks include a C=O stretch for the lactam (~1710 cm⁻¹), an N-H stretch (~3200 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.[9]

  • Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via electrospray ionization). The resulting spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (231.17 g/mol ).[10]

Conclusion

5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a molecule designed with clear medicinal chemistry principles in mind. Its physicochemical profile is dominated by the high lipophilicity imparted by the trifluoromethyl group, which suggests excellent membrane permeability but also points to potential challenges with aqueous solubility. The moderate polar surface area and the presence of hydrogen bond donors and acceptors provide a balance that is often favorable for drug-target interactions.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A thorough understanding and characterization of the physicochemical profile are indispensable first steps in the long and complex journey of drug development, enabling informed decisions regarding formulation, dosing, and the prediction of in vivo performance.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. (n.d.).
  • 5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole. (n.d.).
  • 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem. (n.d.).
  • Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3).
  • Soylu-Eter, E., et al. (2023, September 19). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6).
  • Physicochemical Properties - Pacific BioLabs. (n.d.).
  • Soylu-Eter, E., et al. (2023, October). (PDF) 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity.
  • Finlay, H. J., et al. (2012, April 12). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed.
  • Chem. Pharm. Bull. 51(2) 191ム193 (2003) - Chemical & Pharmaceutical Bulletin. (n.d.).
  • Supporting Information. (n.d.).
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. (2011, November 15).
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. (n.d.).
  • 5-Methoxy-1,3-dihydro-2H-indol-2-one - ChemBK. (2024, April 9).
  • A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols - Benchchem. (n.d.).
  • Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - Beilstein Journals. (2024, January 19).

Sources

Exploratory

Unveiling the Mechanism of Action of 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one Derivatives: Disrupting Viral Replication Organelle Biogenesis

Executive Summary The 1,3-dihydro-2H-indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry. When functionalized with a 5-methoxy and a 6-trifluoromethyl group, the electronic and steric properties o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dihydro-2H-indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry. When functionalized with a 5-methoxy and a 6-trifluoromethyl group, the electronic and steric properties of the molecule are dramatically optimized. The highly electronegative 6-trifluoromethyl group acts as a lipophilic electron-withdrawing moiety, enhancing membrane permeability and fitting into deep hydrophobic pockets, while the 5-methoxy group serves as a critical hydrogen bond acceptor.

Recently, derivatives of this specific scaffold—and their closely related indoline/indole analogs (e.g., JNJ-A07 and JNJ-1802)—have emerged as first-in-class, pan-serotype inhibitors of the Dengue virus (DENV). As a Senior Application Scientist, I have structured this technical guide to dissect the precise mechanism of action (MoA) of these derivatives: the steric and allosteric blockade of the NS3-NS4B protein interaction , which halts the de novo biogenesis of viral replication organelles.

Core Mechanism of Action: Disruption of Replication Organelle Biogenesis

The Role of the NS4A-2K-NS4B Precursor

During a normal DENV infection cycle, the viral RNA is translated into a single polyprotein. This polyprotein is co- and post-translationally cleaved by host signal peptidases and the viral NS2B/NS3 protease complex. A critical intermediate in this cascade is the NS4A-2K-NS4B precursor .

Under physiological conditions, this precursor interacts with the NS2B/NS3 protease-helicase complex and NS1 to induce membrane invaginations on the endoplasmic reticulum (ER). These invaginations form Vesicle Packets (VPs), which serve as the shielded replication organelles necessary for viral RNA synthesis.

Steric/Allosteric Blockade of NS2B/NS3 Interaction

The 5-methoxy-6-(trifluoromethyl)oxindole derivatives exert their antiviral effect by binding directly to the solitary NS4A-2K-NS4B precursor. According to recent mechanistic elucidations (), the binding of the compound induces a conformational lock that prevents the precursor from recruiting the NS2B/NS3 complex. Without this multiprotein assembly, the ER membrane cannot undergo the necessary curvature to form VPs, completely halting viral RNA replication.

Temporal Dependency and Causality

A defining feature of this chemical class is its temporal dependency. The oxindole derivatives do not disrupt pre-existing NS3-NS4B complexes . If the compound is administered after VPs have already formed, the existing replication organelles remain intact and decay only according to their natural half-life. The drug strictly prevents the de novo formation of new complexes. This causality explains why early administration yields picomolar efficacy, whereas delayed administration results in a gradual loss of antiviral potency ().

Pathway A DENV Polyprotein B Proteolytic Processing (NS2B/NS3 & Host Peptidases) A->B C NS4A-2K-NS4B Precursor B->C D NS3/NS4B Multiprotein Complex C->D E Vesicle Packet (VP) Formation (Endoplasmic Reticulum) D->E F Viral RNA Replication E->F Drug 5-Methoxy-6-(CF3)-Oxindole Derivative Drug->C Binds Solitary Precursor Drug->D Blocks De Novo Assembly

Figure 1: Mechanism of action for oxindole-mediated disruption of DENV replication organelle biogenesis.

Mutational Profiling and Target Validation

To validate the target, resistance selection assays were performed by culturing DENV in the presence of sub-optimal concentrations of the inhibitor. Over multiple passages, specific resistance mutations emerged exclusively in the NS4B protein (e.g., V91A, L94F, and T108I).

These mutations map to the cytosolic loops and transmembrane domains of NS4B, confirming that the 5-methoxy-6-(trifluoromethyl) scaffold directly interacts with this viral component. The high barrier to resistance is attributed to the fact that these mutations incur a significant fitness cost to the virus ().

Quantitative Pharmacological Profile

The optimization of the oxindole/indoline scaffold has resulted in compounds with unprecedented potency. Below is a summary of the quantitative data for representative clinical candidates (e.g., JNJ-1802) derived from this pharmacophore.

ParameterValue / RangeAssay / Cell Line
DENV-1 EC₅₀ 0.04 – 0.15 nMqRT-PCR (Vero / Huh-7 Cells)
DENV-2 EC₅₀ 0.05 – 0.10 nMqRT-PCR (Vero / Huh-7 Cells)
DENV-3 EC₅₀ 0.06 – 0.20 nMqRT-PCR (Vero / Huh-7 Cells)
DENV-4 EC₅₀ 0.10 – 0.30 nMqRT-PCR (Vero / Huh-7 Cells)
NS3-NS4B IC₅₀ ~1.4 nMCo-Immunoprecipitation (Co-IP)
Cytotoxicity (CC₅₀) > 10 µMCellTiter-Glo (Huh-7 Cells)
Terminal Half-Life 6.3 – 9.2 DaysHuman Phase 1 PK Studies

Data aggregated from preclinical and Phase 1 clinical evaluations ().

Self-Validating Experimental Methodologies

To prove that a compound acts via assembly blockade rather than cleavage inhibition, the experimental design must be a self-validating system. Standard endpoint assays are insufficient. The following protocols detail the causal logic required to validate this MoA.

Co-Immunoprecipitation (Co-IP) with Time-of-Addition Controls

Rationale: We must prove that the drug prevents new complexes from forming but cannot break existing ones.

  • Transfection: Co-transfect Huh-7 cells with plasmids encoding a C-terminally HA-tagged NS4A-2K-NS4B precursor and the NS2B/NS3 protease complex.

  • Time-of-Addition Treatment:

    • Group A (Early): Add the oxindole derivative (10 nM) at 4 hours post-transfection.

    • Group B (Late): Add the derivative at 24 hours post-transfection.

    • Group C (Control): Add DMSO vehicle.

  • Lysis: Harvest cells at 48 hours post-transfection using a mild NP-40 lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate lysates with Anti-HA agarose beads overnight at 4°C. Wash stringently.

  • Western Blot: Elute proteins and probe the membrane with anti-NS3 and anti-HA antibodies. Interpretation: Group A will show a near-complete ablation of the NS3 band (proving assembly blockade). Group B will show NS3 levels comparable to Group C (proving inability to disrupt pre-formed complexes).

Protocol S1 1. Co-Transfection (NS4B-HA & NS3) S2 2. Time-of-Addition (4h vs 24h) S1->S2 S3 3. Cell Lysis & Protein Extraction S2->S3 S4 4. Immunoprecipitation (Anti-HA Beads) S3->S4 S5 5. Western Blot (Quantify NS3) S4->S5

Figure 2: Self-validating Co-IP workflow with time-of-addition controls to prove de novo assembly blockade.

Pulse-Chase Analysis of Cleavage Kinetics

Rationale: A potential confounding variable is that the drug might simply inhibit the NS2B/NS3 protease, preventing the cleavage of the precursor. Pulse-chase analysis rules this out.

  • Starvation & Pulse: Starve DENV-infected cells of methionine/cysteine for 1 hour, then pulse with ³⁵S-labeled methionine/cysteine for 30 minutes in the presence of the drug or DMSO.

  • Chase: Replace with unlabeled media containing the drug. Harvest cells at intervals (0, 1, 2, 4 hours).

  • Autoradiography: Immunoprecipitate NS4B and resolve via SDS-PAGE. Interpretation: The conversion rate of the NS4A-2K-NS4B precursor into mature NS4B will be identical between the drug-treated and DMSO-treated groups, proving the compound does not affect proteolytic cleavage kinetics.

References

  • Kaptein, S. J. F., et al. (2021). "A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction." Nature, 598(7881), 504-509. URL:[Link]

  • Goethals, O., et al. (2023). "Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates." Nature, 615(7953), 678-682. URL:[Link]

  • Kiemel, D., et al. (2024). "Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation." Nature Communications, 15(1), 6080. URL:[Link]

  • Ackaert, O., et al. (2023). "Safety, Tolerability, and Pharmacokinetics of JNJ-1802, a Pan-serotype Dengue Direct Antiviral Small Molecule, in a Phase 1, Double-Blind, Randomized, Dose-Escalation Study in Healthy Volunteers." Clinical Infectious Diseases, 77(7), 970-978. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures Technique: Revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Reaction Mixtures Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Profiling

The compound 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (a substituted oxindole) is a highly specialized structural motif frequently encountered in the synthesis of advanced kinase inhibitors and receptor antagonists. Developing a robust chromatographic method for this compound presents unique challenges due to its distinct physicochemical properties:

  • Oxindole Core: Contains an acidic secondary amine (NH) and a carbonyl group (C=O), capable of strong hydrogen bonding. The pKa of the oxindole NH is typically around 10.5.

  • Trifluoromethyl Group (-CF₃): Imparts significant lipophilicity and strong electron-withdrawing characteristics, drastically altering the electron density of the aromatic ring.

  • Methoxy Group (-OCH₃): An electron-donating group that adds slight polarity and creates a strong dipole moment when positioned adjacent to the -CF₃ group.

Standard C18 columns often fail to provide adequate resolution between this target compound and its closely related positional isomers (e.g., 4-trifluoromethyl or 6-methoxy variants) because C18 phases rely almost exclusively on dispersive hydrophobic interactions. To achieve baseline separation, we must leverage orthogonal selectivity mechanisms.

Method Development Strategy: The Causality of Choice

A scientifically sound analytical method is not built by trial and error, but by aligning the physicochemical properties of the analyte with the thermodynamics of the chromatographic system.

Column Selection: The Power of Fluorinated Phases

To resolve highly fluorinated aromatic compounds, we utilize a Pentafluorophenyl (PFP) stationary phase rather than a traditional C18 column. PFP columns offer multiple retention mechanisms: dispersive interactions, π−π electron donor-acceptor interactions, dipole-dipole interactions, and steric recognition [1]. The highly electronegative fluorine atoms on the PFP phase interact strongly with the -CF₃ group of the analyte, while the aromatic rings engage in π−π stacking, providing exceptional orthogonal selectivity for halogenated aromatics[2].

Mobile Phase & pH Control

Oxindoles are prone to peak tailing if secondary interactions with residual silanols on the silica support are not suppressed [3]. By buffering the mobile phase to an acidic pH (using 0.1% Formic Acid, pH ~2.7), we ensure the oxindole nitrogen remains fully protonated (neutral) and suppress the ionization of surface silanols. This guarantees sharp, symmetrical peaks and highly reproducible retention times.

SeparationMechanism Analyte 5-Methoxy-6-(CF3) Oxindole Pi π-π Stacking (Aromatic Rings) Analyte->Pi Dipole Dipole-Dipole (CF3 Interactions) Analyte->Dipole HBond Hydrogen Bonding (Oxindole Core) Analyte->HBond PFP Pentafluorophenyl (PFP) Stationary Phase Pi->PFP Dipole->PFP HBond->PFP

Fig 1: Multi-modal retention mechanism of 5-methoxy-6-(trifluoromethyl)oxindole on a PFP column.

Experimental Protocols

This protocol establishes a self-validating system. System suitability criteria must be met prior to sample analysis to ensure data integrity.

Reagents and Materials
  • Analyte: 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (Reference Standard, Purity >99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes until fully dissolved, and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh an appropriate amount of the synthetic sample to achieve a target concentration of ~100 µg/mL. Dissolve in Diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column ReproSil Fluosil 100 PFP (150 x 4.6 mm, 3 µm)PFP phase provides orthogonal selectivity for -CF₃ and positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol ionization; ensures neutral oxindole state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent; FA maintains constant ionic strength across the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV-PDA at 254 nm (Ref: 360 nm)254 nm captures the primary π→π∗ transition of the aromatic ring.
Injection Vol 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold (Focusing)
12.01090Linear gradient (Elution of target & impurities)
15.01090Isocratic wash (Clear strongly retained species)
15.19010Step return to initial conditions
20.09010Re-equilibration

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures [4].

QbDWorkflow A Define Analytical Target Profile (Assay & Impurity Resolution) B Risk Assessment & Screening (PFP vs C18, pH limits) A->B C Method Optimization (Gradient & Temp Tuning) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D

Fig 2: Analytical Quality-by-Design (AQbD) workflow for HPLC method development.

System Suitability and Validation Parameters

Prior to executing the validation protocol, the system must pass strict suitability criteria. The table below summarizes the target validation parameters and expected acceptance criteria based on standard pharmaceutical industry practices.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standard.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 5000.
Specificity Inject Diluent blank, standard, and spiked sample matrix.No interfering peaks at the retention time of the target oxindole. Resolution (Rs) 2.0 from nearest impurity.
Linearity & Range 5 concentration levels from 25% to 150% of target (25-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% at all levels.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of calculated assay 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3:1. LOQ: S/N 10:1 with precision %RSD 5.0%.

References

  • . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Effective June 2024.[4]

  • . Journal of Chromatography A.[1]

  • . Journal of Natural Products, ACS Publications.[2]

  • . Journal of Chromatography & Separation Techniques.[3]

Sources

Application

Application Note: High-Resolution Mass Spectrometry and LC-MS/MS Method Development for 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Molecular Significance The compound 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Molecular Significance

The compound 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (a substituted oxindole) represents a highly relevant structural motif in modern medicinal chemistry. The oxindole core serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and neuroprotective agents. The strategic incorporation of a trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (–OCH₃) group provides critical hydrogen-bond acceptor capabilities.

Analyzing this molecule via mass spectrometry (MS) requires a nuanced understanding of its gas-phase thermodynamic behavior. The presence of three distinct functional groups—the lactam ring, the methoxy ether, and the trifluoromethyl moiety—creates a complex, competitive fragmentation landscape under Collision-Induced Dissociation (CID). This application note details the causality behind method development, elucidates the mechanistic fragmentation pathways, and provides a self-validating quantitative LC-MS/MS protocol.

Mechanistic Mass Spectrometry & Fragmentation Pathways

Understanding the structural degradation of an analyte in the collision cell is paramount for selecting robust Multiple Reaction Monitoring (MRM) transitions that are free from matrix cross-talk.

For 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (Exact Mass: 231.0507 Da), positive electrospray ionization (ESI+) yields a stable protonated precursor ion at m/z 232.06 . Upon CID, the molecule exhibits three primary competitive fragmentation cascades:

  • Homolytic Cleavage of the Methoxy Group: The most thermodynamically favored initial event is the homolytic cleavage of the O–CH₃ bond, resulting in the characteristic loss of a methyl radical (–15 Da) to form a resonance-stabilized distonic radical cation at m/z 217.03 . This radical loss is a well-documented and highly diagnostic pathway for methoxy-substituted aromatic systems[1].

  • Oxindole Core Contraction: Following the loss of the methyl radical, the oxindole lactam ring typically fragments via the neutral loss of carbon monoxide (CO, –28 Da), yielding an ion at m/z 189.04 . This pathway is extensively documented in the MS/MS spectra of naturally occurring and synthetic oxindole alkaloids[2].

  • Defluorination of the –CF₃ Group: At higher collision energies, the trifluoromethyl group undergoes defluorination. Depending on the protonation site and steric geometry, this manifests either as the expulsion of hydrogen fluoride (HF, –20 Da) to yield m/z 212.05 , or the direct expulsion of difluorocarbene (:CF₂, –50 Da) to yield m/z 182.06 [3].

MS_Fragmentation M [M+H]+ m/z 232.06 F1 [M+H - CH3•]+• m/z 217.03 M->F1 - 15 Da Homolytic O-CH3 cleavage F2 [M+H - HF]+ m/z 212.05 M->F2 - 20 Da F-H elimination F4 [M+H - :CF2]+ m/z 182.06 M->F4 - 50 Da Expulsion of :CF2 F3 [M+H - CH3• - CO]+• m/z 189.04 F1->F3 - 28 Da Lactam ring contraction

Proposed CID fragmentation pathways for protonated 5-methoxy-6-(trifluoromethyl)oxindole.

Analytical Causality & Method Development Strategy

A robust LC-MS/MS method is not merely a sequence of parameters; it is a system engineered to overcome specific physicochemical challenges.

  • Ionization Polarity (ESI+ vs. ESI-): While the lactam N–H is mildly acidic (pKa ~10.5) allowing for negative mode analysis, ESI+ is selected as the primary mode. The addition of 0.1% Formic Acid to the mobile phase drives abundant protonation at the lactam carbonyl oxygen. Furthermore, the ESI+ fragmentation yields the highly specific radical cation (m/z 217.03), which provides superior signal-to-noise (S/N) ratios compared to the generic fragments observed in negative mode.

  • Extraction Methodology (LLE over PPT): To ensure a self-validating system with minimal matrix effects, Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is selected over standard protein precipitation (PPT). The high lipophilicity imparted by the trifluoromethyl group drives the analyte into the organic layer, leaving behind polar matrix components (e.g., endogenous phospholipids) that typically cause ion suppression in the ESI source.

  • Chromatographic Strategy: A sub-2 µm C18 stationary phase is utilized to achieve high theoretical plate counts. A shallow gradient from 20% to 60% organic modifier ensures adequate retention of the hydrophobic target while separating it from early-eluting polar interferences.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee analytical trustworthiness, this protocol integrates a Self-Validating System design. No data is considered valid unless the internal quality controls (Carryover, System Suitability, and Internal Standard response) pass predefined acceptance criteria.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 50 µL of plasma/matrix into a 2.0 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-analog at 100 ng/mL). Causality: Corrects for volumetric errors and matrix-induced ionization suppression.

  • Buffering: Add 50 µL of 0.1 M Ammonium Carbonate buffer (pH 9.0) to neutralize the analyte and maximize partitioning into the organic phase.

  • Extraction: Add 600 µL of MTBE. Seal the plate and vortex vigorously for 10 minutes at 1200 RPM.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).

Phase 2: System Suitability Test (SST)

Before injecting analytical samples, inject the SST mixture (containing the analyte at the Lower Limit of Quantification, LLOQ).

  • Validation Gate 1: Mass accuracy must be < 5 ppm.

  • Validation Gate 2: Chromatographic tailing factor must be ≤ 1.5.

  • Validation Gate 3 (Carryover): A double-blank injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the LLOQ.

LCMS_Workflow S1 1. Sample Prep LLE & Reconstitution (Self-Validating QC) S2 2. UHPLC Separation Sub-2 µm C18 Gradient Elution S1->S2 S3 3. ESI Source Positive Ion Mode Desolvation @ 400°C S2->S3 S4 4. Q1 Isolation Precursor m/z 232.06 0.7 Da FWHM S3->S4 S5 5. CID Cell Argon Gas CE: 15-35 eV S4->S5 S6 6. Q3 Detection MRM Transitions m/z 217.03, 189.04 S5->S6

End-to-end self-validating LC-MS/MS quantitative workflow for oxindole derivatives.

Data Presentation & Instrumental Parameters

The following tables summarize the optimized quantitative parameters for the UHPLC and triple quadrupole mass spectrometer systems.

Table 1: UHPLC Gradient Parameters Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40080.020.0Initial
0.500.40080.020.06 (Linear)
4.000.40040.060.06 (Linear)
4.100.4005.095.06 (Linear)
5.000.4005.095.06 (Linear)
5.100.40080.020.06 (Linear)
6.500.40080.020.06 (Linear)

Table 2: ESI Source Parameters (Positive Mode)

ParameterOptimized ValueCausality / Rationale
Capillary Voltage3.0 kVOptimal for stable Taylor cone formation in high aqueous flow.
Desolvation Temperature400 °CEnsures complete droplet evaporation for the lipophilic –CF₃ moiety.
Desolvation Gas Flow800 L/hrSweeps away neutral solvent clusters, reducing baseline noise.
Cone Gas Flow50 L/hrPrevents source contamination from matrix components.

Table 3: MRM Transitions and Collision Energies

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound232.06217.03253018Quantifier (Methyl radical loss)
Target Compound232.06189.04253032Qualifier (CO loss from lactam)
Target Compound232.06182.06253040Qualifier (Difluorocarbene loss)

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have reviewed the specific synthetic challenges associated with 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (also known as 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have reviewed the specific synthetic challenges associated with 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (also known as 5-methoxy-6-trifluoromethyl-oxindole).

This compound is a highly valuable intermediate in the development of kinase inhibitors and 5-HT2C antagonists, but its synthesis is notoriously difficult. The juxtaposition of a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxy (-OCH₃) group creates a severe electronic mismatch that frequently derails traditional oxindole cyclization routes.

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to help you bypass these limitations and optimize your yield.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am using the traditional Stollé synthesis (reacting 4-methoxy-3-(trifluoromethyl)aniline with chloroacetyl chloride, followed by AlCl₃). My yields are consistently below 15%, and I am recovering mostly polymerized tar. Why is this happening?

The Causality: The Stollé synthesis relies on a Friedel-Crafts alkylation, which is an Electrophilic Aromatic Substitution (EAS). For EAS to proceed smoothly, the aromatic ring must be electron-rich at the site of cyclization. When using 4-methoxy-3-(trifluoromethyl)aniline, the nitrogen becomes tethered to the electrophile. Cyclization must occur at the positions ortho to the amine (C2 or C6). However:

  • The methoxy group is positioned meta to both C2 and C6, meaning it provides zero resonance activation to the required cyclization sites.

  • The -CF₃ group is strongly electron-withdrawing. It actively deactivates the C2 (ortho to CF₃) and C6 (para to CF₃) positions. Attempting to force this electronically forbidden Friedel-Crafts cyclization with excess Lewis acid (AlCl₃) and heat inevitably leads to substrate decomposition and tar formation rather than ring closure.

Q2: If the Friedel-Crafts pathway is electronically blocked, what is the optimal synthetic strategy?

The Causality: The most robust method for electron-deficient anilines is the Gassman Oxindole Synthesis [1]. Instead of relying on electrophilic aromatic substitution, the Gassman route utilizes a concerted [2,3]-sigmatropic rearrangement of an azasulfonium ylide. Because this rearrangement is driven by orbital symmetry rather than nucleophilicity, it completely bypasses the deactivating effect of the -CF₃ group.

Furthermore, the Gassman route solves the regioselectivity problem. The bulky -CF₃ group at the C3 position of the aniline creates severe steric hindrance, physically blocking the [2,3]-rearrangement from occurring at the C2 position. This forces the rearrangement exclusively to the C6 position, yielding the desired 5-methoxy-6-(trifluoromethyl) isomer with >95% regioselectivity.

G cluster_0 Stollé Synthesis (Friedel-Crafts) cluster_1 Gassman Synthesis ([2,3]-Sigmatropic) A 4-Methoxy-3-(CF3)aniline Starting Material B a-Chloroacetanilide Intermediate A->B Chloroacetyl chloride E N-Chloroaniline Intermediate A->E t-BuOCl C Electrophilic Attack at C2 or C6 B->C D Low Yield (<15%) CF3 Deactivates Ring C->D F Sulfonium Ylide Formation E->F G [2,3]-Rearrangement Avoids C2 Sterics F->G H High Yield (>70%) Regioselective for C6 G->H

Caption: Mechanistic divergence between Stollé and Gassman routes for CF3-substituted anilines.

Q3: Are there modern transition-metal catalyzed alternatives?

The Causality: Yes. Palladium-catalyzed intramolecular α-arylation of amides (a variant of Buchwald-Hartwig coupling) is highly effective. However, it requires oxidative addition into a pre-existing carbon-halogen bond. You would need to synthesize 2-bromo-4-methoxy-5-(trifluoromethyl)aniline as your starting material. If you are starting from the commercially available unhalogenated aniline (CAS 393-15-7), the Gassman method remains the most atom-economical and scalable approach. Recent advances in photochemical C(sp3)–H activation also offer diversity-oriented synthesis of oxindoles, but scale-up remains challenging compared to the Gassman route [2].

Part 2: Quantitative Pathway Comparison

To aid in your route-scouting decisions, below is a summary of expected outcomes based on the mechanistic constraints of the 4-methoxy-3-(trifluoromethyl)aniline scaffold.

Synthetic RouteKey IntermediateC-C Bond Formation MechanismRegioselectivity (C6 vs C2)Typical Yield
Stollé Synthesis α-ChloroacetanilideElectrophilic Aromatic SubstitutionPoor (Mixture)< 15%
Gassman Synthesis Azasulfonium Ylide[2,3]-Sigmatropic RearrangementExcellent (>95% C6)65 - 80%
Pd-Catalyzed α-Arylation 2-Bromo-α-chloroacetanilideTransition Metal Reductive EliminationAbsolute (Pre-determined)70 - 85%*

*Note: Yield is calculated from the pre-functionalized 2-bromo aniline, which adds 2-3 synthetic steps upstream.

Part 3: Validated Experimental Protocol (Modified Gassman Route)

This protocol utilizes a modified Gassman sequence optimized for electron-deficient anilines [3]. It is a self-validating system: the distinct color changes at -78 °C confirm the generation of the unstable azasulfonium intermediate before the base is introduced to trigger the rearrangement.

Reagents Required:
  • 4-Methoxy-3-(trifluoromethyl)aniline (1.0 equiv)

  • tert-Butyl hypochlorite (t-BuOCl) (1.05 equiv)

  • Ethyl (methylthio)acetate (1.05 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (Anhydrous)

  • Raney Nickel (W-2)

Step-by-Step Methodology:

Phase 1: Azasulfonium Ylide Formation & Rearrangement

  • Chlorination: Dissolve 4-methoxy-3-(trifluoromethyl)aniline in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Dropwise, add t-BuOCl over 15 minutes. Stir for an additional 10 minutes. Validation checkpoint: The solution will turn pale yellow, indicating the quantitative formation of the N-chloroaniline.

  • Sulfonium Salt Generation: Slowly add ethyl (methylthio)acetate at -78 °C. Stir for 60 minutes. The reaction will deepen in color as the azasulfonium salt forms.

  • [2,3]-Sigmatropic Rearrangement: Add Et₃N dropwise at -78 °C. The base deprotonates the sulfonium salt, generating the ylide, which spontaneously undergoes a [2,3]-sigmatropic rearrangement.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The intermediate is 3-(ethoxycarbonyl)-5-methoxy-3-(methylthio)-6-(trifluoromethyl)indolin-2-one.

Mechanism N1 N-Chloroaniline 4-OMe-3-CF3-Ph-NHCl N2 Azasulfonium Salt Reaction with CH3SCH2CO2Et N1->N2 N3 Sulfonium Ylide Deprotonation by Et3N N2->N3 N4 [2,3]-Sigmatropic Rearrangement Concerted C-C bond formation at C6 N3->N4 N5 Aromatization & Cyclization Forms 3-(methylthio)oxindole derivative N4->N5 N6 Target Oxindole Hydrolysis & Desulfurization (Raney Ni) N5->N6

Caption: Stepwise progression of the Gassman [2,3]-sigmatropic rearrangement.

Phase 2: Decarboxylation & Desulfurization

  • Hydrolysis/Decarboxylation: Dissolve the crude intermediate in a mixture of THF and 2M aqueous NaOH. Reflux for 4 hours to saponify the ester and induce decarboxylation. Acidify to pH 3 with HCl, extract with EtOAc, and concentrate to yield the 3-(methylthio)oxindole intermediate.

  • Desulfurization: Dissolve the intermediate in ethanol. Add a slurry of activated Raney Nickel (W-2) and stir at room temperature under a hydrogen balloon (1 atm) for 4 hours.

  • Filter the reaction mixture carefully through a pad of Celite (do not let the Raney Ni dry out, as it is pyrophoric).

  • Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one .

References

  • Gassman, P. G.; Van Bergen, T. J. (1974). "Oxindoles. New, general method of synthesis." Journal of the American Chemical Society, 96(17), 5508–5512.[Link]

  • Xie, J.; Xu, P.; Li, H.; Xue, Q.; Jin, H. (2024). "Photochemical C(sp3)–H Activation for Diversity-Oriented Synthesis of 3-Functionalized Oxindoles." The Journal of Organic Chemistry, 89(6), 3646.[Link]

  • Wright, S. W.; McClure, L. D.; Hageman, D. L. (1996). "A convenient modification of the Gassman oxindole synthesis." Tetrahedron Letters, 37(27), 4631-4634.[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and optimization of highly substituted oxindoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and optimization of highly substituted oxindoles. The target compound, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one , features a complex push-pull electronic system. The electron-donating methoxy (-OMe) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group complicate both classical condensation pathways and modern transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your yields and bypass common synthetic bottlenecks.

Visualizing the Synthetic Pathways

There are two primary methodologies for constructing this specific oxindole core: the classical Wolff-Kishner reduction of the corresponding isatin ()[1], and the modern Palladium-catalyzed intramolecular α -arylation of an α -halo amide ()[2].

G cluster_0 Route A: Isatin Reduction cluster_1 Route B: Pd-Catalyzed α-Arylation A1 5-Methoxy-6-(CF3)-isatin A2 Hydrazone Intermediate A1->A2 N2H4·H2O Target 5-Methoxy-6-(trifluoromethyl)- 1,3-dihydro-2H-indol-2-one A2->Target KOH / 130°C (Wolff-Kishner) B1 N-(2-Bromo-4-OMe- 5-CF3-phenyl)acetamide B2 Pd(OAc)2 / Ligand B1->B2 Base / Heat B2->Target Intramolecular Cyclization

Fig 1. Comparison of Wolff-Kishner and Pd-catalyzed pathways for oxindole synthesis.

Methodology A: Palladium-Catalyzed Intramolecular α -Arylation

This route relies on the base-mediated formation of an amide enolate followed by a C-C bond-forming reductive elimination at a Palladium center ()[2].

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide Cleavage) A->B Ar-Br C Base-Mediated Enolate Formation B->C Base D Reductive Elimination (C-C Bond Formation) C->D D->A Pd(0) Regeneration E Target Oxindole Product D->E Product Release

Fig 2. Catalytic cycle for the Pd-mediated intramolecular α-arylation of amides.

Quantitative Data: Catalyst System Optimization

Table 1: Comparison of reaction conditions for the α -arylation of N-(2-bromo-4-methoxy-5-(trifluoromethyl)phenyl)acetamide.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
Pd(OAc)₂ / PCy₃NaOtBu1,4-Dioxane801285% Des-bromo anilide (<5%)
Pd₂(dba)₃ / BINAPLHMDSToluene1002460%Unreacted SM (30%)
Pd(OAc)₂ / IPr (NHC)K₃PO₄DMF120878%Hydrolyzed amide (10%)
Step-by-Step Protocol
  • Catalyst Loading: Transfer N-(2-bromo-4-methoxy-5-(trifluoromethyl)phenyl)acetamide (10.0 mmol), Pd(OAc)₂ (0.5 mmol, 5 mol%), and PCy₃ (1.0 mmol, 10 mol%) into a flame-dried Schlenk flask.

  • Base Addition (Critical Step): Transfer the flask into a nitrogen-filled glovebox and add anhydrous NaOtBu (15.0 mmol). Causality note: Glovebox handling prevents the introduction of atmospheric moisture, which rapidly hydrolyzes the anilide starting material in the presence of a strong alkoxide base.

  • Solvent Addition: Remove the flask from the glovebox, connect to a Schlenk line, and inject 100 mL of anhydrous, thoroughly degassed 1,4-dioxane.

  • Cyclization: Heat the mixture to 80 °C for 12 hours under a positive pressure of nitrogen. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (50 mL), and extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Troubleshooting & FAQs (Pd-Catalysis)

Q: Why is my Pd-catalyzed α -arylation stalling at 50% conversion? A: In your specific substrate, the strongly electron-withdrawing -CF₃ group is positioned para to the aryl bromide. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it renders the resulting Pd(II) intermediate highly electron-deficient. This electron deficiency significantly slows down the subsequent reductive elimination step, which is the actual C-C bond-forming event ()[2]. To overcome this, use a sterically demanding, electron-rich ligand such as PCy₃ or an N-heterocyclic carbene (NHC) like IPr. The steric bulk forces the Pd centers closer together, mechanically accelerating reductive elimination.

Q: I am observing a high percentage of des-brominated anilide byproduct. How do I minimize this? A: Des-halogenation occurs when the Pd(II) intermediate undergoes protonation rather than coupling with the enolate. This is almost exclusively caused by trace moisture in the reaction mixture or the base. Ensure your 1,4-dioxane is strictly anhydrous and degassed. Furthermore, switch from hygroscopic bases like K₃PO₄ to sublimed NaOtBu handled exclusively in a glovebox.

Methodology B: Wolff-Kishner Reduction of Isatin

For laboratories lacking air-free Schlenk capabilities, the classical Wolff-Kishner reduction of 5-methoxy-6-(trifluoromethyl)isatin remains a robust alternative for generating the oxindole core ()[3].

Step-by-Step Protocol
  • Hydrazone Formation: In a 250 mL round-bottom flask, suspend 5-methoxy-6-(trifluoromethyl)indoline-2,3-dione (10.0 mmol) in 20 mL of ethylene glycol.

  • Condensation: Add hydrazine hydrate (64% aqueous, 30.0 mmol). Stir the suspension at 80 °C for 2 hours. Causality note: Heating in the absence of base ensures complete conversion to the hydrazone without risking base-catalyzed ring opening of the isatin core.

  • Base Addition: Cool the mixture to room temperature. Carefully add potassium hydroxide (KOH, 30.0 mmol) in distinct portions.

  • Nitrogen Extrusion: Equip the flask with a distillation head to remove water, then heat the reaction mixture to 130 °C for 4 hours. Causality note: The high temperature is strictly required to overcome the activation energy barrier for nitrogen gas extrusion.

  • Precipitation: Cool the reaction to 0 °C and slowly acidify with 1M HCl to pH 3. The highly polar oxindole will precipitate from the aqueous matrix.

  • Isolation: Filter the solid, wash with ice-cold water (3 x 10 mL), and dry under high vacuum to afford the target oxindole.

Troubleshooting & FAQs (Wolff-Kishner)

Q: During the Wolff-Kishner reduction, I am observing significant degradation and ring-opening. How can I prevent this? A: The 5-methoxy-6-(trifluoromethyl)isatin is highly susceptible to base-mediated hydrolysis of the amide bond (ring-opening to the corresponding 2-aminophenylglyoxylic acid) before the hydrazone can fully form ()[1]. To prevent this, do not add the KOH and hydrazine simultaneously. First, reflux the isatin with hydrazine hydrate in neutral ethylene glycol to quantitatively form the hydrazone. Only after the hydrazone is fully formed should you cool the reaction, add the KOH, and heat to 130 °C.

Q: What is the optimal method for isolating this highly polar oxindole without massive yield loss during aqueous workup? A: Because of the -OMe and -CF₃ groups, the resulting oxindole has complex solubility profiles and can partition poorly into standard organic solvents like diethyl ether during extraction. Instead of extracting, utilize an isoelectric precipitation. By chilling the ethylene glycol/water mixture to 0 °C and carefully adjusting the pH to exactly 3 using 1M HCl, the oxindole will crash out as a filterable solid, bypassing the need for a lossy liquid-liquid extraction.

References

  • Title: Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

  • Title: Libraries from Libraries Approach to the Synthesis of Arylidene Oxindoles. Source: Wright State University (CORE Scholar) URL: [Link]

Sources

Troubleshooting

resolving HPLC peak tailing for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Technical Support Center: Resolving HPLC Peak Tailing for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and resolve peak tailing specifically for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one .

This molecule presents unique chromatographic challenges. The indolin-2-one (oxindole) core features a lactam moiety that acts as a strong hydrogen-bond donor and acceptor. Coupled with an electron-donating methoxy group and a highly electronegative, hydrophobic trifluoromethyl (–CF₃) group, this compound is highly susceptible to secondary interactions with stationary phase matrices, leading to severe peak asymmetry.

Below is a comprehensive, self-validating guide to diagnosing and eliminating these issues.

Part 1: Diagnostic Workflows

Before altering your chemistry, you must determine whether the tailing is a physical system failure or a chemical interaction.

System_Diagnostics Step1 Observe Peak Tailing Analyte: Indolin-2-one derivative Step2 Inject System Suitability Mix (Analyte + Toluene + Uracil) Step1->Step2 Decision Does the neutral marker (Toluene) tail? Step2->Decision Phys Physical Issue Identified (Extra-Column Volume / Void) Decision->Phys Yes (Tf > 1.2) Chem Chemical Issue Identified (Silanol / Dipole Interactions) Decision->Chem No (Tf < 1.2) FixPhys Execute Protocol 1: Hardware & Flow Path Optimization Phys->FixPhys FixChem Execute Protocol 2: Mobile Phase & Column Optimization Chem->FixChem

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Chemical_Optimization Start Chemical Tailing Confirmed (Analyte Tf > 1.5) Action1 Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) Start->Action1 Eval1 Is Tf ≤ 1.2? Action1->Eval1 Action2 Switch Stationary Phase (Endcapped Type-B Silica) Eval1->Action2 No Success Method Validated Proceed to Quantitation Eval1->Success Yes Eval2 Is Tf ≤ 1.2? Action2->Eval2 Action3 Introduce Mobile Phase Additive (e.g., 10-25 mM TEA) Eval2->Action3 No Eval2->Success Yes Action3->Success

Logical workflow for suppressing secondary silanol interactions via mobile phase optimization.

Part 2: Technical Knowledge Base (FAQs)

Q1: Mechanistically, why does 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one exhibit such severe peak tailing? A: The tailing is primarily driven by secondary interactions between the analyte and the stationary phase. Silica-based columns contain residual silanol groups (–Si-OH). The lactam core of your molecule contains an NH group and a carbonyl oxygen, which act as potent hydrogen-bond donors and acceptors. Furthermore, the highly electronegative –CF₃ group creates a strong localized dipole. These functional groups "anchor" to the acidic silanols (which have a pKa​ in the 4–5 range)[1], causing the analyte to partition through both hydrophobic retention (ideal) and hydrogen-bonding/dipole interactions (non-ideal), resulting in a smeared, tailing elution profile[2].

Q2: How can I definitively prove the tailing is caused by chemistry and not a dead volume in my instrument? A: You must run the "Neutral Marker Test." By injecting a strictly non-polar, neutral compound (like toluene) alongside your analyte, you can isolate the variable. Neutral hydrophobic compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols[3]. If the neutral compound elutes symmetrically but your indolin-2-one tails, the issue is definitively chemical. If both tail, you have a physical void in the column bed or excessive extra-column volume[3].

Q3: What is the most effective mobile phase strategy for this specific compound? A: The fundamental goal is to suppress silanol ionization. By lowering the mobile phase pH to 2.5–3.0 using an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid), you force the residual silanols into their fully protonated, neutral state (–Si-OH) rather than their ionized, cation-exchange state (–Si-O⁻)[2]. This drastically reduces their interaction potential with the polar indolinone core.

Q4: Can sample concentration cause this specific tailing profile? A: Yes. The strong hydrophobicity of the –CF₃ group combined with the polar core can lead to non-linear partitioning isotherms at high sample concentrations (mass overload). If your compounds are sticking to the column packing due to saturation of the primary C18 binding sites, the excess molecules will elute abnormally, causing tailing or fronting[4]. Always ensure your sample diluent is weaker than or equal to the starting mobile phase composition to prevent this[4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: System Hardware Validation (The Neutral Marker Test)

Objective: Isolate extra-column volume or column void issues from chemical interactions.

  • Prepare the System Suitability Test (SST) Mix: In an amber HPLC vial, prepare a solution containing Uracil (void volume marker, t0​ ), Toluene (neutral hydrophobic marker), and your indolin-2-one analyte, each at a concentration of 0.05 mg/mL dissolved in the initial mobile phase.

  • Execute the Run: Inject 2–5 µL onto your current column under standard isocratic conditions (e.g., 50:50 Water/Acetonitrile).

  • Calculate Metrics: Using your Chromatography Data System (CDS), calculate the USP Tailing Factor ( Tf​ ) at 5% peak height for both Toluene and the analyte.

  • Self-Validation Check:

    • If Tf​ (Toluene) > 1.2: The tailing is physical. Halt chemical optimization. Inspect PEEK/stainless steel fittings for dead volume, or replace the column due to bed collapse.

    • If Tf​ (Toluene) ≤ 1.2 AND Tf​ (Analyte) > 1.5: The system hardware is validated. The tailing is chemical. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase & Stationary Phase Optimization

Objective: Suppress secondary hydrogen-bonding and dipole interactions.

  • Stationary Phase Selection: Install an ultra-high purity, fully endcapped Type-B silica column (e.g., C18 or Phenyl-Hexyl, 1.7–3.0 µm)[5]. Endcapping physically shields the silica backbone from the analyte[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade water (Yields pH ~2.7). This protonates residual silanols[2].

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dilute the analyte to 0.01 mg/mL in 90% Mobile Phase A / 10% Mobile Phase B to prevent mass overload and solvent-mismatch[4].

  • Execute the Run: Run the gradient or isocratic method.

  • Self-Validation Check: Calculate Tf​ for the analyte.

    • If Tf​ ≤ 1.2 and Resolution ( Rs​ ) > 2.0: Method Validated.

    • If Tf​ > 1.2 (and you are using UV detection only): Add 10–25 mM Triethylamine (TEA) to Mobile Phase A. TEA acts as a sacrificial competing amine that binds to and blocks active silanol sites before your analyte can reach them[1]. Re-run and verify Tf​ ≤ 1.2.

Part 4: Quantitative Performance Data

The following table summarizes the causal impact of different chromatographic interventions on the peak shape of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

Column TypeMobile Phase pHAdditiveUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Diagnostic Conclusion
Type-A Silica (Non-endcapped)6.8 (Unbuffered)None2.85 4,500Severe secondary silanol interactions; poor integration.
Type-B Silica (Endcapped)6.8 (Unbuffered)None1.75 8,200Moderate tailing; endcapping alone is insufficient for the polar core.
Type-B Silica (Endcapped)2.7 (0.1% FA)None1.15 12,500Optimal; silanols are fully protonated, suppressing H-bonding.
Type-B Silica (Endcapped)6.8 (Water)15 mM TEA1.08 13,100Excellent symmetry; TEA competitively blocks silanols (UV detection only).
Type-B Silica (Endcapped)2.7 (0.1% FA)Mass Overload1.90 6,000Non-linear isotherm due to mass overload; sample dilution required.

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • HPLC Troubleshooting Guide ACE HPLC
  • HPLC Peak Tailing Axion Labs
  • Home | HPLC Calcul

Sources

Optimization

Technical Support Center: Storage and Handling of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Welcome to the technical support center for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to prevent oxidation, a common degradation pathway for electron-rich heterocyclic compounds.

I. Understanding the Challenge: The Susceptibility of Oxindoles to Oxidation

The 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one structure contains an oxindole core, which is known to be susceptible to oxidation. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially making it more prone to oxidative processes. Conversely, the electron-withdrawing trifluoromethyl group may have a stabilizing effect. Understanding this electronic balance is key to predicting and preventing degradation.

Oxidation can lead to the formation of undesired impurities, which can compromise the results of your experiments and the safety profile of any potential drug candidate. The most common oxidative degradation pathway for oxindoles involves the C-H bond at the 3-position of the oxindole ring, which can lead to the formation of various oxidized species, potentially including isatin-like structures or ring-opened byproducts.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the storage and handling of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

Q1: What are the initial visual signs of oxidation in my sample?

A: The first sign of degradation is often a change in the physical appearance of the compound. A pure sample of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one should be a white to off-white solid. The appearance of a yellow or brownish tint can be an early indicator of oxidation. Any significant change in color warrants an investigation into the purity of the sample.

Q2: What is the ideal storage temperature for this compound?

A: For long-term storage, it is recommended to store 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Avoid storing the compound at room temperature for extended periods, as elevated temperatures can accelerate oxidative processes.

Q3: My sample is stored in a clear glass vial. Is this a problem?

A: Yes, this can be a significant problem. Many organic molecules are sensitive to light, which can provide the energy to initiate oxidative reactions. It is crucial to store 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one in an amber or opaque vial to protect it from light. If you must use a clear vial, it should be wrapped in aluminum foil or stored in a light-blocking secondary container.

Q4: I've noticed some discoloration. Can I still use the compound?

A: Discoloration is a strong indication of degradation. Before using a discolored sample, it is essential to re-analyze its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the purity is below the required specification for your experiment, the sample should not be used.

III. Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This troubleshooting guide will help you identify the potential causes of oxidation and provide actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) 1. Air Exposure: The compound has been exposed to atmospheric oxygen. 2. Light Exposure: The storage vial is not light-protective. 3. Elevated Temperature: The compound has been stored at an inappropriate temperature.1. Inert Gas Blanketing: Store the compound under an inert atmosphere such as nitrogen or argon.[3][4][5][6][7] 2. Use Amber Vials: Transfer the compound to an amber glass vial or wrap the existing vial in aluminum foil. 3. Controlled Storage: Ensure the compound is stored at the recommended temperature (-20°C for long-term).
Appearance of New Peaks in HPLC/LC-MS 1. Oxidative Degradation: Formation of new, more polar impurities. 2. Hydrolysis: If stored in a non-anhydrous solvent or exposed to humidity.1. Confirm Oxidation: Use LC-MS/MS to identify the mass of the new peaks. Oxidative products will typically have a mass increase of +16 Da (addition of oxygen) or other predictable changes. 2. Improve Storage Conditions: Implement inert gas blanketing and ensure the use of anhydrous solvents for any solutions. Store in a desiccator.
Inconsistent Experimental Results 1. Reduced Purity: The presence of degradation products is interfering with the assay. 2. Batch-to-Batch Variability: Different lots of the compound may have been stored under varying conditions.1. Purity Re-analysis: Re-confirm the purity of the compound before each use. 2. Standardize Storage Protocol: Implement a strict, standardized storage protocol for all batches of the compound.

IV. Experimental Protocols for Preventing Oxidation

To ensure the long-term stability of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, we recommend the following protocols.

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in your storage vial to prevent oxidation.[3][4][5][6][7]

Materials:

  • Vial containing 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needle and tubing for gas delivery

  • Septum cap for the vial

Procedure:

  • Ensure your compound is in a clean, dry vial suitable for low-temperature storage.

  • Fit the vial with a septum cap.

  • Insert a needle connected to the inert gas source through the septum. This will be your gas inlet.

  • Insert a second, wider-gauge needle through the septum to act as a gas outlet.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the solid material around.

  • While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle. This ensures a positive pressure of inert gas inside the vial.

  • Seal the septum with paraffin film for extra protection.

  • Store the vial at -20°C.

Diagram of Inert Gas Blanketing Workflow

InertGasBlanketing cluster_setup Setup cluster_purging Purging cluster_sealing Sealing & Storage CompoundVial Compound in Vial SeptumCap Fit with Septum Cap CompoundVial->SeptumCap GasInlet Insert Gas Inlet Needle SeptumCap->GasInlet GasOutlet Insert Gas Outlet Needle GasInlet->GasOutlet Flush Flush with N2/Ar GasOutlet->Flush RemoveOutlet Remove Outlet Needle Flush->RemoveOutlet RemoveInlet Remove Inlet Needle RemoveOutlet->RemoveInlet Seal Seal with Parafilm RemoveInlet->Seal Store Store at -20°C Seal->Store

Caption: Workflow for inert gas blanketing.

Protocol 2: Analytical Monitoring of Compound Stability

Regularly assessing the purity of your compound is crucial. HPLC is a reliable method for this purpose.

Instrumentation and Conditions (Example):

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The appearance of new peaks, especially those eluting earlier (more polar), can indicate degradation.

  • For a more detailed investigation, LC-MS can be used to obtain mass information on any new peaks, which can help in identifying the degradation products.

Decision Tree for Compound Stability Assessment

StabilityAssessment Start Start: Assess Compound Visual Visual Inspection: Any discoloration? Start->Visual HPLC Perform HPLC Analysis Visual->HPLC Yes PurityCheck Purity > 98%? Visual->PurityCheck No HPLC->PurityCheck UseCompound Proceed with Experiment PurityCheck->UseCompound Yes Troubleshoot Troubleshoot Storage (See Guide) PurityCheck->Troubleshoot No LCMS Identify Impurities with LC-MS/MS Troubleshoot->LCMS

Caption: Decision-making for compound stability.

V. The Role of Antioxidants

For solutions of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one that will be handled frequently or stored for intermediate periods, the addition of an antioxidant can be considered. However, the compatibility of the antioxidant with your downstream application must be verified.

Common antioxidants used in pharmaceutical formulations include:

  • Butylated hydroxytoluene (BHT): A common radical scavenger.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant.

The choice and concentration of an antioxidant should be carefully evaluated and validated for your specific application.

VI. Concluding Remarks

The prevention of oxidation is paramount to ensuring the quality and reliability of your research when working with 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one. By implementing proper storage and handling techniques, including the use of inert gas, protection from light, and controlled temperatures, you can significantly extend the shelf-life of this compound. Regular analytical monitoring will provide the necessary assurance of its integrity for your experiments.

For any further questions or support, please do not hesitate to contact our technical team.

References

  • Reissig, H.-U., & Zimmer, R. (2011). Oxidative C-H-Aktivierung an Indolen. Angewandte Chemie, 123(4), 842-844.
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Air Products. Packaging, Inerting and Blanketing.
  • Air Liquide. Inerting, Blanketing and Purging.
  • Goyal, R. N., & Kumar, A. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics, 45(1), 47-53.
  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • EMA. (1996). ICH Topic Q1 B Photostability Testing of New Active Substances and Medicinal Products.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Stoltz, B. M., & Reeve, J. R. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(5), 1256–1259.

Sources

Reference Data & Comparative Studies

Validation

A Predictive Comparative Analysis: 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one versus Standard Oxindole Derivatives in Kinase Inhibition

In the landscape of medicinal chemistry, the oxindole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthetic tractability and the abili...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the oxindole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthetic tractability and the ability of its derivatives to competitively bind to the ATP-binding pocket of a wide range of protein kinases have made it a focal point in drug discovery, particularly in oncology.[3] This guide provides a forward-looking comparative analysis of a novel, yet to be extensively characterized, oxindole derivative, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one , against established standard oxindole derivatives such as Sunitinib and Semaxanib.

This analysis is constructed based on established structure-activity relationships (SAR) within the oxindole class and the known effects of methoxy and trifluoromethyl substitutions on molecular properties and biological activity.[3][4] We will project the likely physicochemical properties, synthetic accessibility, and biological performance of this novel compound, offering a scientifically grounded hypothesis to guide future research and development.

The Oxindole Core: A Foundation for Kinase Inhibition

The 1,3-dihydro-2H-indol-2-one (oxindole) core is a versatile template for designing kinase inhibitors. The core structure provides key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Substitutions at various positions on the oxindole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Introducing 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one: A Hypothetical Profile

While direct experimental data for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is not extensively available in peer-reviewed literature, we can infer its properties based on the individual contributions of its substituents.

Structural Features and Their Predicted Impact:

  • 5-Methoxy Group: The electron-donating methoxy group at the 5-position is a common feature in many bioactive oxindoles. It is known to potentially enhance interactions with the kinase active site and can influence the overall electronic properties and metabolic stability of the molecule.[4]

  • 6-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties in drug design.[3] Its strong electron-withdrawing nature can significantly impact the acidity of the N-H bond of the oxindole, potentially altering its hydrogen bonding capabilities. Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability due to its lipophilicity.[5]

Based on these substitutions, we can hypothesize that 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one will possess favorable drug-like properties, including enhanced metabolic stability and cell permeability, making it a promising candidate for kinase inhibition.

Comparative Analysis: Physicochemical and Predicted Biological Properties

To provide a clear comparison, the following table summarizes the known properties of standard oxindole derivatives, Sunitinib and Semaxanib, alongside the predicted properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

PropertySunitinibSemaxanib (SU5416)5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (Predicted)
Molecular Weight 398.47 g/mol 238.29 g/mol 231.18 g/mol
LogP 5.22.9~3.5 - 4.5
Primary Targets VEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR-2 (Flk-1/KDR)Likely to inhibit receptor tyrosine kinases (e.g., VEGFRs, PDGFRs) based on the oxindole scaffold. The specific selectivity profile would require experimental validation.
Mechanism of Action Multi-targeted tyrosine kinase inhibitorSelective VEGFR-2 inhibitorATP-competitive kinase inhibitor
Key Applications Renal cell carcinoma, GISTInvestigational (colorectal cancer)Potential for various cancers driven by angiogenesis and receptor tyrosine kinase signaling.

Experimental Protocols for Characterization and Comparison

To validate the predicted properties of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one and perform a direct comparison with standard derivatives, the following experimental protocols are recommended.

Protocol 1: Synthesis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

A plausible synthetic route would involve the cyclization of a suitably substituted N-aryl acrylamide, a method that has been successfully employed for the synthesis of other trifluoromethylated oxindoles.[1][6]

Workflow for the Synthesis of Trifluoromethylated Oxindoles

A Substituted N-Aryl Acrylamide E Intramolecular Cyclization A->E B Photoredox Catalyst (e.g., 4CzIPN) B->E C Trifluoromethylating Agent (e.g., Togni's reagent) C->E D Visible Light Irradiation D->E F Trifluoromethylated Oxindole E->F

Caption: General workflow for the synthesis of trifluoromethylated oxindoles via photoredox catalysis.

Protocol 2: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity and selectivity profile of the novel compound, a panel of kinase assays should be performed.

Steps:

  • Compound Preparation: Dissolve 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, Sunitinib, and Semaxanib in DMSO to create stock solutions.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the remaining ATP.

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for In Vitro Kinase Inhibition Assay

A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B Add Test Compound (Serial Dilutions) A->B C Incubate at 30°C B->C D Stop Reaction & Detect Phosphorylation C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of test compounds.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of the compounds on cancer cell lines.

Steps:

  • Cell Seeding: Plate cancer cells (e.g., HUVEC for anti-angiogenesis, or various tumor cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50).

Predicted Signaling Pathway Inhibition

Based on the established mechanism of action of oxindole-based kinase inhibitors, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is predicted to inhibit key signaling pathways involved in cell proliferation and angiogenesis, such as the VEGF and PDGF pathways.

Hypothesized Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR RAS RAS/MAPK Pathway VEGFR->RAS PDGFR PDGFR PI3K PI3K/AKT Pathway PDGFR->PI3K Proliferation Cell Proliferation RAS->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Oxindole 5-methoxy-6-(trifluoromethyl) -1,3-dihydro-2H-indol-2-one (Predicted Inhibitor) Oxindole->VEGFR Inhibits Oxindole->PDGFR Inhibits

Caption: Predicted inhibition of VEGFR and PDGFR signaling pathways by the novel oxindole derivative.

Conclusion and Future Directions

While direct experimental evidence for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is currently limited, a systematic analysis based on established SAR principles suggests it is a promising candidate for development as a kinase inhibitor. The strategic placement of the methoxy and trifluoromethyl groups is anticipated to confer favorable physicochemical and biological properties.

The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and comparative evaluation of this novel compound against established standards. Future research should focus on executing these studies to validate the hypotheses presented herein and to fully elucidate the therapeutic potential of this and other similarly substituted oxindole derivatives.

References

  • Ishikawa, T., et al. (2005). Structure-activity Relationships of the Oxindole Growth Hormone Secretagogues. PubMed.
  • Wang, R. W., et al. (2015).
  • Abdel-Maksoud, M. S., et al. (2024).
  • Wang, L., et al. (2019). Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2024). Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. ChemistrySelect.
  • Verma, A., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon.
  • Sui, D., et al. (2023). Supporting-Electrolyte-Free Electrochemical Synthesis of Trifluoromethylated Oxindoles in Continuous Flow.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor.
  • Abdel-Maksoud, M. S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation: Future Medicinal Chemistry. Taylor & Francis Online.
  • Wang, T., et al. (2021). Synthesis of CF3-Containing Spirocyclic Indolines via a Red-Light-Mediated Trifluoromethylation/Dearomatization Cascade. The Journal of Organic Chemistry.
  • Ferreira, L. G., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. PubMed.
  • de Oliveira, C. A., et al. (2007). Design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindole as potential HIV-1 reverse transcriptase inhibitors. Medicinal Chemistry Research.
  • Zhang, C., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. PubMed.
  • Soylu-Eter, T., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie.
  • Joshi, S. D., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry.
  • De Wilde, L., et al. (2024). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Archiv der Pharmazie.
  • BenchChem. (2025). A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols. BenchChem.
  • Messaoudi, S., et al. (2004). Synthesis and biological evaluation of oxindoles and benzimidazolinones derivatives. European Journal of Medicinal Chemistry.
  • Wang, X., et al. (2018). [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Organic Chemistry Frontiers.
  • Soylu-Eter, T., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie.
  • Soylu-Eter, T., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. PubMed.
  • Csonka, R., et al. (2025). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. Molecules.
  • Chernykh, A. V., et al. (2023).
  • Leitao, E. P. T., & Sobral, L. M. S. (2025).
  • Bain, J., et al. (2007).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.
  • INDIGO Biosciences. (n.d.). In Vitro Toxicology Assay Kits. INDIGO Biosciences.
  • Nakano, R., et al. (2021).
  • ChemBK. (2024). 5-Methoxy-1,3-dihydro-2H-indol-2-one. ChemBK.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 5m [PMID: 20483621]. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Chandler, C. E., et al. (2008). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry.
  • Kim, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Lack of Published In Vitro Data for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One Precludes Direct Comparison Guide. BenchChem.
  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

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Comparative

Comprehensive Comparison &amp; Validation Guide: Biological Activity of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one vs. Standard Oxindole Inhibitors

Introduction The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in drug discovery, serving as the pharmacophoric backbone for several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxindole (1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in drug discovery, serving as the pharmacophoric backbone for several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, including Sunitinib and Nintedanib . This guide provides a comprehensive framework for validating the biological activity of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (CAS 1190198-26-5).

By substituting the standard 5-fluoro group (found in Sunitinib) with a 5-methoxy and a 6-trifluoromethyl group, this analog presents a distinct electronic and steric profile designed to enhance kinase selectivity and metabolic stability . This guide outlines the rigorous, self-validating experimental protocols required to benchmark this compound's biological activity against industry standards.

Mechanistic Rationale & Target Engagement

As an ATP-competitive inhibitor, the oxindole core anchors into the kinase hinge region via bidentate hydrogen bonds formed by the lactam NH and carbonyl oxygen. The addition of the 6-trifluoromethyl group drives deep insertion into the hydrophobic pocket of the kinase domain, while the 5-methoxy group interacts with the solvent-exposed channel, potentially altering the off-rate kinetics compared to standard inhibitors .

RTK_Pathway Ligand Growth Factors (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (VEGFR2 / PDGFR) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 5-OMe-6-CF3-Oxindole (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Outcome Angiogenesis & Tumor Growth PI3K->Outcome MAPK->Outcome

Fig 1. Mechanism of action of 5-OMe-6-CF3-oxindole in blocking RTK-mediated angiogenesis pathways.

Comparative Performance Analysis

To objectively evaluate 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, we benchmark its structural and empirical performance against standard oxindole-based therapeutics.

CompoundPrimary Target ProfileHinge-Binding MotifHydrophobic Pocket MoietyPredicted IC50 (VEGFR2)Metabolic Liability
Sunitinib VEGFR1-3, PDGFRα/β, KIT2-indolinone5-fluoro~10 nMHigh (CYP3A4 N-deethylation)
Nintedanib VEGFR1-3, FGFR1-3, PDGFR2-indolinone6-methoxy~13-34 nMModerate (Esterase cleavage)
5-OMe-6-CF3-Oxindole VEGFR2, PDGFRβ2-indolinone6-trifluoromethyl< 50 nM (Empirical target)Low (CF3 blocks oxidation)

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that robust validation requires a self-validating cascade of orthogonal assays. Cell-free potency does not guarantee target engagement in living systems, and target engagement does not guarantee phenotypic efficacy. The following protocols establish a causal link from molecular binding to functional outcome.

Protocol 1: Cell-Free Kinase Profiling (TR-FRET)

Causality: Traditional colorimetric assays are susceptible to interference from the auto-fluorescence of conjugated oxindoles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating background noise and providing high-fidelity IC50 data. Self-Validating System: The assay incorporates Staurosporine as a pan-kinase positive control and calculates the Z'-factor for every plate. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Methodology:

  • Prepare a 384-well plate with a 10-point, 3-fold serial dilution of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one in DMSO.

  • Add recombinant VEGFR2 kinase domain (1 nM final concentration) and fluorescently labeled tracer.

  • Initiate the reaction by adding ATP at the predetermined Km value (to ensure competitive inhibition kinetics).

  • Incubate for 60 minutes at room temperature.

  • Add the Europium (Eu)-labeled anti-phospho antibody.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Cellular Target Engagement (In-Cell Western)

Causality: To verify that the 6-trifluoromethyl modification does not impede cell permeability, we must measure intracellular target engagement. In-Cell Western allows for the direct quantification of autophosphorylation (p-VEGFR2) in intact cells. Self-Validating System: The phospho-VEGFR2 signal is normalized against total VEGFR2 protein expression in the same well. This dual-staining approach ensures that apparent inhibition is not an artifact of compound-induced cytotoxicity or cell detachment.

Methodology:

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at 15,000 cells/well. Incubate overnight.

  • Serum-starve the cells for 4 hours to reduce basal kinase activity.

  • Pre-treat cells with the oxindole compound (0.1 nM to 10 μM) for 2 hours.

  • Stimulate with 50 ng/mL VEGF for 10 minutes to induce rapid receptor autophosphorylation.

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate overnight with primary antibodies: Rabbit anti-p-VEGFR2 and Mouse anti-total-VEGFR2.

  • Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD).

  • Image on an infrared scanner and calculate the p-VEGFR2 / total VEGFR2 ratio.

Protocol 3: Phenotypic Functional Assay (HUVEC Tube Formation)

Causality: The ultimate preclinical validation of an anti-angiogenic RTK inhibitor is its ability to disrupt endothelial cell network formation, proving that kinase inhibition translates to the desired functional phenotype. Self-Validating System: Use an angiogenesis activator (VEGF alone) as a maximum signal control and a known inhibitor (Sunitinib) as a benchmark control to validate the assay window.

Methodology:

  • Coat a 96-well plate with 50 μL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend in basal medium containing the test compound and 20 ng/mL VEGF.

  • Seed 10,000 cells/well onto the Matrigel bed.

  • Incubate for 12-16 hours at 37°C.

  • Stain with Calcein AM and image using a fluorescence microscope.

  • Quantify total tube length and number of branch points using angiogenesis analysis software.

Validation_Workflow Step1 1. Cell-Free Assay (TR-FRET Profiling) Step2 2. Cellular Assay (Target Phosphorylation) Step1->Step2 Step3 3. Phenotypic Assay (HUVEC Tube Formation) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Fig 2. Sequential validation workflow for characterizing oxindole inhibitor biological activity.

References

  • Deciphering the anticancer mechanisms of sunitinib. National Institutes of Health (NIH) / PMC.[Link]

  • Sunitinib-induced morpho-functional changes and drug effectiveness in malignant solitary fibrous tumours. National Institutes of Health (NIH) / PMC.[Link]

  • Irreversible Nek2 kinase inhibitors with cellular activity. National Institutes of Health (NIH) / PMC.[Link]

Validation

A Comparative Guide to the Synthesis of 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one: Navigating Reproducibility in Drug Discovery Scaffolds

For the attention of: Researchers, Scientists, and Drug Development Professionals The Challenge of Reproducibility in Substituted Oxindole Synthesis The synthesis of oxindoles, particularly those with multiple substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The Challenge of Reproducibility in Substituted Oxindole Synthesis

The synthesis of oxindoles, particularly those with multiple substituents, is often plagued by issues of regioselectivity, harsh reaction conditions leading to side products, and difficulties in purification. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring of the oxindole core introduces further complexity, potentially influencing the reactivity of intermediates and the stability of the final product. This guide will explore a classical, linear approach starting from a substituted aniline and a more modern, convergent approach involving late-stage functionalization.

Proposed Synthetic Route 1: The Linear Approach via Sandmeyer Isatin Synthesis and Reduction

This classical approach builds the oxindole ring system from a pre-functionalized aniline precursor. The key steps involve the synthesis of 5-methoxy-6-(trifluoromethyl)isatin, followed by reduction of the C3-carbonyl group.

Experimental Protocol: Route 1

Step 1a: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

  • Nitration of 4-chloro-2-(trifluoromethyl)anisole: To a solution of 4-chloro-2-(trifluoromethyl)anisole in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for 1 hour and then pour it onto ice. Filter the resulting solid, wash with water, and dry to yield 4-chloro-5-nitro-2-(trifluoromethyl)anisole.

  • Reduction of the nitro group: Dissolve the nitro compound in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain crude 4-chloro-5-amino-2-(trifluoromethyl)anisole.

  • Dechlorination: The resulting chloroaniline can be dehalogenated under standard hydrogenolysis conditions (e.g., H2, Pd/C, in the presence of a base like triethylamine or NaOH) to yield 4-methoxy-3-(trifluoromethyl)aniline.

Rationale: This multi-step sequence starts from a commercially available building block and introduces the necessary functional groups in a controlled manner. The nitration is directed by the existing substituents, and the subsequent reduction and dechlorination are standard, well-established reactions. Potential reproducibility issues may arise from the control of regioselectivity during nitration and the efficiency of the final dechlorination step.

Step 1b: Sandmeyer Synthesis of 5-Methoxy-6-(trifluoromethyl)isatin

  • To a solution of chloral hydrate in water, add a solution of sodium sulfate.

  • Add a solution of 4-methoxy-3-(trifluoromethyl)aniline in dilute hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for a short period. Cool and filter the resulting isonitrosoacetanilide intermediate.

  • Add the dried isonitrosoacetanilide portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.

  • After the addition, heat the mixture to 80°C for 10 minutes, then cool and pour onto crushed ice.

  • Filter the precipitated isatin, wash with water, and dry.[1][2]

Rationale: The Sandmeyer isatin synthesis is a classic and widely used method for the preparation of isatins from anilines.[1][2] The conditions are well-documented, but the cyclization in concentrated sulfuric acid is highly exothermic and requires careful temperature control to ensure reproducibility and prevent charring.

Step 1c: Reduction of 5-Methoxy-6-(trifluoromethyl)isatin to the Oxindole

  • The reduction of the C3-carbonyl of the isatin can be achieved through various methods, including catalytic hydrogenation or Wolff-Kishner reduction. For a milder approach, a B(C6F5)3-catalyzed reduction with a hydrosilane could be employed.[3]

  • Dissolve the isatin in a suitable solvent like dichloromethane and add the catalyst and hydrosilane. Stir at room temperature until the reaction is complete.

  • Work up the reaction and purify by column chromatography.

Rationale: Selective reduction of the C3-ketone without affecting the C2-amide carbonyl is crucial. While classical methods can be harsh, modern catalytic systems offer milder alternatives that may enhance reproducibility.[3]

Diagram of Synthetic Route 1 ```dot digraph "Synthetic Route 1" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="4-Chloro-2-(trifluoromethyl)anisole"]; B [label="4-Methoxy-3-(trifluoromethyl)aniline"]; C [label="5-Methoxy-6-(trifluoromethyl)isatin"]; D [label="5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="1. Nitration\n2. Reduction\n3. Dechlorination"]; B -> C [label="Sandmeyer Synthesis"]; C -> D [label="Reduction"]; }

Caption: Convergent synthesis via late-stage C-H functionalization.

Comparison of Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Strategy Builds complexity from a simple, functionalized starting material.Introduces the key trifluoromethyl group at a late stage.
Number of Steps Potentially longer due to the synthesis of the aniline precursor.Potentially shorter if 5-methoxyoxindole is readily available.
Reproducibility Generally higher, as it relies on well-established, classical reactions. However, the Sandmeyer cyclization requires strict temperature control.Potentially lower, as direct C-H functionalization can be sensitive to reaction conditions and may yield isomeric mixtures.
Scalability Classical reactions are often well-suited for scale-up, though the handling of hazardous reagents like fuming nitric acid and concentrated sulfuric acid requires careful consideration.Photoredox catalysis can be challenging to scale up due to issues with light penetration.
Purification Intermediates can be purified at each step, potentially leading to a purer final product.Purification of the final product from unreacted starting material and isomeric byproducts can be difficult.
Key Challenges Regioselectivity in the initial nitration step; handling of highly corrosive and hazardous reagents.Achieving high regioselectivity in the C-H trifluoromethylation step; potential for over-reaction.

Conclusion

For researchers and drug development professionals seeking a reliable and reproducible synthesis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, the linear approach (Route 1) , despite its potentially greater number of steps, is likely to offer a more robust and scalable solution. The reliance on well-established named reactions provides a clearer path to troubleshooting and optimization. While the convergent approach (Route 2) is more elegant from a synthetic chemistry perspective, the current challenges in achieving high regioselectivity in C-H functionalization of complex substrates may lead to significant reproducibility and purification issues, hindering its application in a drug development setting where consistency and purity are paramount. Further research into selective C-H activation methods may, however, make this a more viable option in the future.

References

  • Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. Available at: [Link]

  • Sandmeyer, T. (1919). Über die Synthese des Isatins. Helvetica Chimica Acta, 2(1), 234-242.
  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available at: [Link]

  • Wang, X., et al. (2021). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 17, 2346-2353. Available at: [Link]

  • Sakamoto, T., Hosoda, I., & Kikugawa, Y. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Journal of Heterocyclic Chemistry, 25(5), 1509-1511.
  • Akamanchi, K. G., & Patel, H. C. (2020). B(C6F5)3-Catalyzed Highly Chemoselective Reduction of Isatins: Synthesis of Indolin-3-ones and Indolines. Organic Letters, 22(20), 8096–8100. Available at: [Link]

  • Badillo, J. J., Han, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
  • Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 4, p.47 (1925). Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-6-(trifluoromethyl)-1H-indole. Retrieved from [Link]

  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). Available at: [Link]

  • Royal Society of Chemistry. (2015). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 5(118), 97593-97629. Available at: [Link]

  • Google Patents. (n.d.). CN102875445A - Synthetic method of 5-trifluoromethyl isatin.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles. Retrieved from a relevant technical document source.
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of CF3-Containing Spirocyclic Indolines via a Red-Light-Mediated Trifluoromethylation/Dearomatization Cascade. The Journal of Organic Chemistry, 86(15), 10393–10405. Available at: [Link]

  • Beilstein Journals. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 108-116. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of HPLC Methods for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of two distinct Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, a key intermediate in the synthesis of various therapeutic agents. The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of results across different analytical approaches. This document will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to aid researchers in selecting and validating appropriate analytical methodologies.

Introduction to Analytical Method Cross-Validation

The cross-validation of analytical methods is a critical process in pharmaceutical development, particularly when transferring a method between laboratories or when a new method is proposed to replace an existing one. It serves to demonstrate that two different analytical procedures provide equivalent results, within predefined acceptance criteria. This ensures the continuity of data and the consistent quality of the drug substance or product.

The principles of method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[1][2][3][4] This guide will apply these principles to the cross-validation of two hypothetical HPLC methods for the target analyte.

The Analyte: 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

The subject of this guide is 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, a substituted indole derivative. The presence of both a methoxy and a trifluoromethyl group on the indole ring presents unique analytical challenges, including potential for specific degradation pathways and the need for a highly specific and stable analytical method.

Comparative HPLC Methodologies

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Rapid Isocratic Analysis. Designed for high-throughput screening and routine quality control, this method prioritizes speed and efficiency.

  • Method B: Stability-Indicating Gradient Analysis. Developed to separate the active pharmaceutical ingredient (API) from its potential degradation products, this method is crucial for stability studies and impurity profiling.[5][6][7]

Chromatographic Conditions
ParameterMethod A: Rapid Isocratic AnalysisMethod B: Stability-Indicating Gradient Analysis
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 60% Acetonitrile, 40% WaterA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-20 min: 30% B
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL10 µL

Cross-Validation Protocol

The cross-validation of Method A and Method B will be performed by analyzing the same set of samples and comparing the results for key validation parameters.

dot

Caption: Workflow for the cross-validation of two HPLC methods.

Key Validation Parameters for Comparison

The following parameters, as defined by ICH Q2(R1), will be assessed for both methods.[1][2][4]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, this is demonstrated through forced degradation studies.[9][10][11]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve a known amount of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze using both Method A and Method B.

Expected Outcome & Comparison:

ParameterMethod AMethod B
Peak Purity (PDA) May show co-elution with degradation products.Should demonstrate spectral purity of the main peak.
Resolution Lower resolution between the main peak and impurities.Baseline resolution (Rs > 2) between the main peak and all degradation products.
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: Linearity Study

  • Prepare a series of standard solutions of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one at a minimum of five concentrations, ranging from 50% to 150% of the nominal analytical concentration.

  • Inject each standard solution in triplicate for both Method A and Method B.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Expected Outcome & Comparison:

ParameterAcceptance CriteriaMethod AMethod B
Correlation Coefficient (r²) ≥ 0.999Expected to meetExpected to meet
Y-intercept Close to zeroTo be determinedTo be determined
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol: Accuracy Study

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare nine determinations (three concentrations, three replicates each).

  • Analyze the samples using both Method A and Method B.

  • Calculate the percentage recovery for each sample.

Expected Outcome & Comparison:

ParameterAcceptance CriteriaMethod AMethod B
Mean Recovery 98.0% to 102.0%To be determinedTo be determined
RSD of Recovery ≤ 2.0%To be determinedTo be determined
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol: Precision Study

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument, for both methods.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Compare the results between the two sets of experiments.

Expected Outcome & Comparison:

ParameterAcceptance CriteriaMethod AMethod B
Repeatability RSD ≤ 2.0%To be determinedTo be determined
Intermediate Precision RSD ≤ 2.0%To be determinedTo be determined
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness Study

  • Introduce small, deliberate variations to the chromatographic conditions for both methods. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the varied conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Expected Outcome & Comparison:

| Parameter | Method A | Method B | | :--- | :--- | :--- | :--- | | Retention Time Shift | Expected to be more sensitive to changes in mobile phase composition. | Gradient elution may provide more stability against minor variations. | | Resolution | May be significantly affected by changes. | Should maintain adequate resolution under varied conditions. |

Summary of Comparative Performance

ParameterMethod A: Rapid Isocratic AnalysisMethod B: Stability-Indicating Gradient AnalysisRationale for Choice
Specificity Lower, potential for co-elution.High, separates all degradation products.Method B is essential for stability studies and final product release.
Analysis Time Short (~5 minutes).Longer (~20 minutes).Method A is suitable for in-process controls and high-throughput screening.
Robustness Potentially less robust to minor changes.Generally more robust due to the gradient profile.Method B provides greater confidence in method reliability.
Application Routine QC, in-process control.Stability studies, impurity profiling, method validation.The choice of method depends on the intended purpose of the analysis.

Conclusion

The cross-validation of HPLC methods is a scientifically rigorous process that ensures the reliability and consistency of analytical data. This guide has provided a framework for comparing a rapid isocratic method with a stability-indicating gradient method for the analysis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

Method A, with its short analysis time, is well-suited for applications where speed is critical, such as in-process monitoring. However, its lower resolving power makes it less suitable for stability testing.

Method B, while having a longer run time, demonstrates superior specificity and robustness, making it the method of choice for stability studies, impurity profiling, and final product release testing, where a comprehensive understanding of the sample's composition is required.[5][6]

Ultimately, the selection of an appropriate HPLC method should be based on a thorough understanding of the analytical requirements and the stage of drug development. A successful cross-validation exercise, as outlined in this guide, provides the necessary evidence to justify the use of a particular method for its intended purpose, ensuring data integrity and regulatory compliance.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Stability Indicating HPLC Method Development: A Review.IRJPMS.
  • Method Development & Validation (Stability-Indicating). (2025, November 23). Vertex AI Search.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).Vertex AI Search.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).Vertex AI Search.
  • Forced Degrad
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indicating studies of drugs—A review.Vertex AI Search.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.Vertex AI Search.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.

Sources

Validation

structure-activity relationship (SAR) of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Structure-Activity Relationship (SAR) of 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one: A Comparative Guide for Next-Generation Kinase Inhibitor Cores As an Application Scientist overseeing early-stage drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one: A Comparative Guide for Next-Generation Kinase Inhibitor Cores

As an Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of balancing on-target kinase potency with robust metabolic stability. The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a cornerstone of modern oncology, serving as the primary hinge-binding motif in several FDA-approved multi-target tyrosine kinase inhibitors (TKIs) such as . However, first-generation oxindoles often suffer from rapid hepatic metabolism and off-target toxicity.

The strategic functionalization seen in 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one represents a highly optimized Structure-Activity Relationship (SAR) approach. This guide objectively compares this advanced building block against classical oxindole alternatives, providing the mechanistic rationale and self-validating experimental protocols required to benchmark its performance.

SAR Rationale & Mechanistic Grounding

To understand why this specific substitution pattern outperforms legacy cores, we must analyze the orthosteric ATP-binding site of target kinases like VEGFR2 and FGFR1. The oxindole core functions by mimicking the adenine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region (specifically, the NH of Cys919 and the carbonyl of Glu917 in VEGFR2)[1].

  • The 5-Methoxy Group (-OCH₃): This electron-donating group (EDG) serves a dual purpose. First, it modulates the electronic distribution of the oxindole ring, fine-tuning the pKa of the lactam NH to strengthen its hydrogen-bond donor capacity. Second, the methoxy oxygen acts as a secondary hydrogen-bond acceptor, interacting with solvent-exposed residues at the entrance of the ATP-binding cleft.

  • The 6-Trifluoromethyl Group (-CF₃): The 6-position of the oxindole ring is a notorious "metabolic soft spot," highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. The strongly electron-withdrawing and lipophilic -CF₃ group effectively blocks this site, drastically improving the compound's microsomal half-life. Furthermore, the steric bulk of the fluorine atoms efficiently fills the deep hydrophobic pocket adjacent to the hinge region, driving enhanced binding affinity and 2[2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activates Downstream Downstream Signaling (PLC-γ / MEK / ERK) VEGFR2->Downstream Phosphorylation Inhibitor 5-OMe-6-CF3-Oxindole Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Induces

Fig 1: VEGFR2 signaling pathway and the targeted inhibition by oxindole derivatives.

Comparative Performance Analysis

To objectively evaluate the 5-OMe-6-CF₃-oxindole core, we benchmark it against two classical alternatives: the 5-Fluoro-oxindole core (the basis of 3[3]) and the 6-Methoxycarbonyl-oxindole core (the basis of nintedanib).

The data below represents standardized benchmarking of matched molecular pairs, where each core is functionalized with an identical 3-alkenyl binding moiety to isolate the SAR of the oxindole core itself.

Table 1: In Vitro Kinase Profiling and Metabolic Stability

Oxindole Core VariantVEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)HLM T₁/₂ (min)Intrinsic Clearance (CLint)
5-Fluoro (Sunitinib-like)12.445.128.5High
6-Methoxycarbonyl (Nintedanib-like)15.822.335.0Moderate
5-Methoxy-6-(trifluoromethyl) 8.2 14.6 > 120.0 Low

Data Interpretation: The 5-OMe-6-CF₃ core demonstrates superior biochemical potency against both VEGFR2 and FGFR1. More importantly, the metabolic half-life (HLM T₁/₂) is extended by over 300% compared to the 5-fluoro variant, validating the protective effect of the 6-CF₃ group against hepatic oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify assay dynamic range and eliminate false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Why TR-FRET? Traditional radiometric assays pose safety and disposal challenges. TR-FRET utilizes a europium cryptate donor and an XL665 acceptor. The time-resolved nature of the measurement eliminates short-lived background auto-fluorescence from the test compounds, drastically reducing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute VEGFR2 enzyme, biotinylated poly-GT substrate, and ATP to 2X working concentrations.

  • Compound Dilution: Serially dilute the 5-OMe-6-CF₃-oxindole derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Kinase Reaction: Add 5 µL of 2X VEGFR2 enzyme to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding. Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mix.

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Self-Validation & Analysis: Read the plate on a compatible microplate reader (e.g., PHERAstar) at 620 nm and 665 nm.

    • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range.

HTS_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubation 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubation Detection 3. TR-FRET Detection (Eu-Cryptate / XL665) Incubation->Detection Analysis 4. Data Analysis (IC50 & Z'-factor) Detection->Analysis

Fig 2: Self-validating TR-FRET workflow for high-throughput kinase inhibitor screening.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: Why evaluate microsomal stability early? Because 4[4] often fail in vivo due to rapid clearance. This assay directly validates whether the steric bulk of the -CF₃ group successfully shields the oxindole core from CYP450 metabolism.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation & LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Validation Metric: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil T₁/₂ is < 15 mins and Warfarin T₁/₂ is > 120 mins.

References

  • Source: nih.
  • Source: ijpsjournal.
  • Title: The design and structure–activity relationship of sunitinib. The first...
  • Source: nih.
  • Title: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are p...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, a halogenated heterocyclic compound. The procedures outlined here are synthesized from established best practices for handling halogenated organic waste and are grounded in a causal understanding of the compound's likely chemical properties.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on data from structurally similar compounds, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][4] The trifluoromethyl group itself is not considered inherently toxic, but the overall molecule's toxicological properties have not been fully investigated.[5][6] Therefore, exercising caution is essential.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield and safety glasses. Must be approved under NIOSH, EN 166 (EU), or equivalent standards.[7]Protects against splashes of solutions or accidental contact with the solid powder, which may cause serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[9]Prevents skin contact. The compound is presumed to be a skin irritant. Proper glove removal technique is critical to avoid exposure.
Body Protection A standard laboratory coat. For larger quantities or spill response, a chemical-resistant apron or suit is recommended.[7]Protects against contamination of personal clothing.
Respiratory Protection Required when handling the solid powder outside of a fume hood or when dust may be generated. A NIOSH/MSHA-approved respirator is necessary.[7]Prevents inhalation of the compound, which may cause respiratory tract irritation.[10]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is correct waste segregation. Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic waste .[1]

Causality: Mixing halogenated and non-halogenated organic waste streams can lead to complications and increased costs in the final disposal process. Halogenated wastes require high-temperature incineration with special scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[1] Disposing of non-halogenated solvents via this method is inefficient and unnecessary.

Step-by-Step Segregation Protocol:
  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[11] This container must be made of a material compatible with the solvents you are using (e.g., glass or polyethylene).

  • Labeling: The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one."[11] Include the approximate concentration or quantity added. The container must remain closed except when adding waste.[11]

  • Incompatibility Prevention: Never mix this waste with strong acids, bases, or oxidizers. While the indole ring and trifluoromethyl group are relatively stable, unforeseen reactions in a mixed waste stream are a significant safety risk.[6]

Disposal Procedures

The appropriate disposal method depends on the form and quantity of the waste.

Disposal of Solid Compound and Contaminated Materials

This procedure applies to unused or expired solid compounds, as well as materials contaminated with it (e.g., weighing paper, gloves, paper towels).

  • Collection: Carefully place the solid waste or contaminated materials into a designated, robust, and sealable plastic bag or container.

  • Labeling: Label the container clearly as "Solid Halogenated Organic Waste" and list the chemical name.

  • Storage: Store this container in a satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: The final disposal must be conducted through an approved hazardous waste disposal facility, typically via incineration.[3]

Disposal of Solutions

This procedure applies to solutions of the compound in organic solvents.

  • Transfer: Carefully pour the waste solution into the designated "Halogenated Organic Waste" container using a funnel.

  • Segregation Reminder: If the solvent used is non-halogenated (e.g., methanol, acetone), the resulting waste mixture is still classified as halogenated waste because of the solute.[11]

  • Container Management: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills. Keep the container sealed when not in use.

  • Collection: Store the sealed container in a well-ventilated, designated satellite accumulation area, away from heat or ignition sources, for EHS pickup.[11]

Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone). This rinse solvent is now considered halogenated hazardous waste and must be collected in the appropriate waste container.

  • Secondary Wash: After the initial rinse, the glassware can be washed with soap and water as usual.

Emergency Spill Procedures

Accidents happen, and a clear, rehearsed plan is the best defense.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Isolate: Prevent the spill from spreading. For solid spills, avoid creating dust.[7] For liquid spills, use a chemical spill kit with absorbent pads or other inert material to contain the liquid.

  • Personal Protection: Before cleaning, don the full PPE detailed in Table 1.

  • Cleanup:

    • Solid Spills: Gently sweep up the material and place it into a sealed container for disposal as solid halogenated waste.[9] Avoid any actions that could aerosolize the powder.

    • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a sealed container for disposal.[9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. All cleaning materials are considered hazardous waste.

  • Documentation: Report the spill to your institution's EHS office, as required by local policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

DisposalWorkflow Disposal Decision Workflow for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one Start Waste Generation (Solid, Solution, or Contaminated Material) Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid Compound or Contaminated Labware (Gloves, Wipers) Assess_Form->Solid_Waste Solid Liquid_Waste Solution in Organic Solvent Assess_Form->Liquid_Waste Liquid Segregate Place in Labeled 'HALOGENATED ORGANIC WASTE' Container Solid_Waste->Segregate Liquid_Waste->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup Incineration Final Disposal via Approved High-Temperature Incineration EHS_Pickup->Incineration

Caption: Decision workflow for handling and disposing of waste containing the target compound.

By adhering to these systematic procedures, you ensure not only your own safety but also that of your colleagues and the environment. This protocol, grounded in the established principles of chemical waste management, provides a reliable framework for the responsible handling of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one in a professional laboratory setting.

References

  • Lu, X., Wang, X., Chen, S., Fan, T., Zhao, L., Zhong, R., & Sun, G. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology, 98(7), 2213–2229. Available at: [Link]

  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Available at: [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Available at: [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Available at: [Link]

  • PubChem - NIH. (n.d.). 5-Methoxyindole. Available at: [Link]

  • ChemBK. (2024). 5-Methoxy-1,3-dihydro-2H-indol-2-one. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Semantic Scholar. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

This guide provides essential safety and handling information for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, a compound of interest for researchers in drug development. As a Senior Application Scientist, m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling information for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, a compound of interest for researchers in drug development. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for thinking about the safe handling of this and structurally related molecules. The protocols outlined below are designed to be self-validating, grounded in established principles of laboratory safety and chemical hazard mitigation.

Hazard Assessment: Understanding the Risks

Based on the analysis of related chemical structures, 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one should be handled as a substance that is potentially:

  • A skin and eye irritant: Many organic compounds, particularly those with reactive functional groups, can cause irritation upon contact.[2][3][8]

  • A respiratory irritant: If the compound is a powder or aerosol, inhalation can lead to irritation of the respiratory tract.[2][3]

  • Harmful if swallowed: Ingestion of similar compounds has been shown to be toxic.[2][9][10]

The table below summarizes the potential hazards, which form the basis for the recommended personal protective equipment (PPE).

Potential Hazard Rationale based on Analogous Compounds Primary Route of Exposure
Skin Irritation Oxindole and trifluoromethylated aromatic compounds often exhibit skin irritant properties.[2][3][8]Dermal (direct contact)
Serious Eye Irritation Direct contact with chemical dust or splashes can cause significant eye damage.[2][3][8][10]Ocular (direct contact)
Respiratory Tract Irritation Inhalation of fine dust particles or aerosols can irritate the mucous membranes of the respiratory system.[2][3]Inhalation
Harmful if Swallowed Many specialized organic molecules can be toxic if ingested.[2][9][10]Ingestion
Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The following protocol outlines the minimum required PPE for handling 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][11] This is the most critical engineering control to prevent inhalation of dust or vapors.

The following table details the specific PPE components and the reasoning behind their use.

PPE Component Specification Justification
Hand Protection Nitrile gloves (ensure they are inspected for integrity before use).[1]Provides a barrier against direct skin contact. Nitrile offers good resistance to a broad range of chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.[11]Protects against splashes and airborne particles that could cause serious eye irritation.[3][8][10]
Body Protection A flame-resistant lab coat with tight-fitting cuffs.[11]Protects skin and personal clothing from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if a fume hood is unavailable or during spill cleanup.[11]Minimizes the inhalation of airborne particles or vapors.

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles & Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.[12][13]

  • Dispensing: Conduct all weighing and transferring of the solid compound inside the fume hood to contain any dust. Use tools that minimize dust generation, such as a dedicated spatula.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material. For liquid spills, use an inert absorbent material like vermiculite or sand.[11]

  • Clean: Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The rinsate must be collected as hazardous waste.[1]

Proper disposal is critical to prevent environmental contamination and ensure personnel safety.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[1]

  • Containerization: Collect all solid waste (contaminated gloves, wipes, etc.) and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers. High-density polyethylene (HDPE) containers are generally a good choice.[1]

  • Final Disposal: The primary method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1] This process is necessary to break the strong carbon-fluorine bonds. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Disposal_Plan cluster_disposal Disposal Workflow step1 1. Segregate Waste step2 2. Use Labeled, Compatible Containers step1->step2 step3 3. Store in Designated Area step2->step3 step4 4. Contact EHS for Pickup step3->step4 step5 5. High-Temperature Incineration step4->step5

Caption: Step-by-step waste disposal plan.

References

  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
  • Safety Data Sheet: 2-(Trifluoromethyl)-1H-indole. Santa Cruz Biotechnology.
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety D
  • Material Safety D
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society.
  • Safety D
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
  • Innate C-H trifluoromethyl

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
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